molecular formula C13H14ClN7O B573900 2,4-Diamino-6-(p-methoxyphenyl)pteridine hydrochloride CAS No. 192587-18-1

2,4-Diamino-6-(p-methoxyphenyl)pteridine hydrochloride

Cat. No.: B573900
CAS No.: 192587-18-1
M. Wt: 319.753
InChI Key: FSOKNHUDWSTFAP-UHFFFAOYSA-N
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Description

2,4-Diamino-6-(p-methoxyphenyl)pteridine hydrochloride is a chemical compound with the molecular formula C13H14ClN7O and a molecular weight of 319.753 g/mol. This compound is known for its unique structure, which includes a pteridine core substituted with a 4-methoxyphenyl group and three amino groups at positions 2, 4, and 7. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

The synthesis of 2,4-Diamino-6-(p-methoxyphenyl)pteridine hydrochloride typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pteridine under palladium catalysis . The reaction conditions are generally mild, and the process is environmentally benign. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

2,4-Diamino-6-(p-methoxyphenyl)pteridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pteridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino groups, where reagents like alkyl halides or acyl chlorides can introduce new functional groups. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the pteridine core or the 4-methoxyphenyl group.

Scientific Research Applications

2,4-Diamino-6-(p-methoxyphenyl)pteridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives, which are important in the study of enzyme inhibitors and fluorescent probes.

    Biology: This compound is used in the study of biological pathways involving pteridines, such as folate metabolism and the biosynthesis of tetrahydrobiopterin.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique optical or electronic properties, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2,4-Diamino-6-(p-methoxyphenyl)pteridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include key metabolic processes, such as the folate cycle or the synthesis of neurotransmitters. The exact mechanism can vary based on the specific application and the biological system being studied .

Comparison with Similar Compounds

2,4-Diamino-6-(p-methoxyphenyl)pteridine hydrochloride can be compared with other pteridine derivatives, such as:

    2,4-Diamino-6-(hydroxymethyl)pteridine: This compound has a hydroxymethyl group instead of a methoxyphenyl group, leading to different chemical properties and applications.

    2,4-Diamino-6-(p-methoxyphenyl)pteridine: Similar to the compound but without the hydrochloride salt form, affecting its solubility and stability. The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride salt, which enhances its utility in various research and industrial applications.

Properties

IUPAC Name

6-(4-methoxyphenyl)pteridine-2,4,7-triamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7O.ClH/c1-21-7-4-2-6(3-5-7)8-10(14)18-12-9(17-8)11(15)19-13(16)20-12;/h2-5H,1H3,(H6,14,15,16,18,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOKNHUDWSTFAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704418
Record name 6-(4-Methoxyphenyl)pteridine-2,4,7-triamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192587-18-1
Record name 6-(4-Methoxyphenyl)pteridine-2,4,7-triamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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